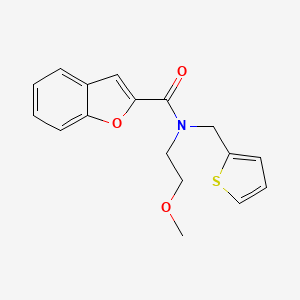![molecular formula C17H18N4OS B5902985 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is a potent inhibitor of some enzymes that play a crucial role in the regulation of various cellular processes.
科学的研究の応用
The compound 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potent inhibitor of some enzymes that play a crucial role in the regulation of various cellular processes. It has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
作用機序
The mechanism of action of 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide involves the inhibition of some enzymes that play a crucial role in the regulation of various cellular processes. This compound has been shown to inhibit the activity of some kinases, including the cyclin-dependent kinase 2 (CDK2) and the glycogen synthase kinase 3 beta (GSK3β), which are involved in the regulation of cell cycle progression, apoptosis, and cell differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the replication of some viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide in lab experiments include its potent inhibitory activity against some enzymes that play a crucial role in the regulation of various cellular processes. This compound has also shown promising results in various preclinical studies, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide. One potential direction is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases, including cancer and viral infections. Finally, the development of new delivery systems for this compound may also be an interesting area of research.
合成法
The synthesis of 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide involves a series of chemical reactions that start with the reaction of 2-methylthieno[2,3-d]pyrimidin-4-amine with benzyl chloroformate to form 2-methylthieno[2,3-d]pyrimidin-4-yl N-benzylcarbamate. This intermediate is then reacted with 3-aminopropionitrile to form 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanenitrile, which is then reduced using hydrogen gas and palladium on carbon catalyst to form the final product, 3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide.
特性
IUPAC Name |
3-[benzyl-(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-19-16(14-8-10-23-17(14)20-12)21(9-7-15(18)22)11-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVDVUOESWRQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N(CCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)

![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)

![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![3-[(4-benzoylpiperazin-1-yl)carbonyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B5902968.png)
![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)
![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)